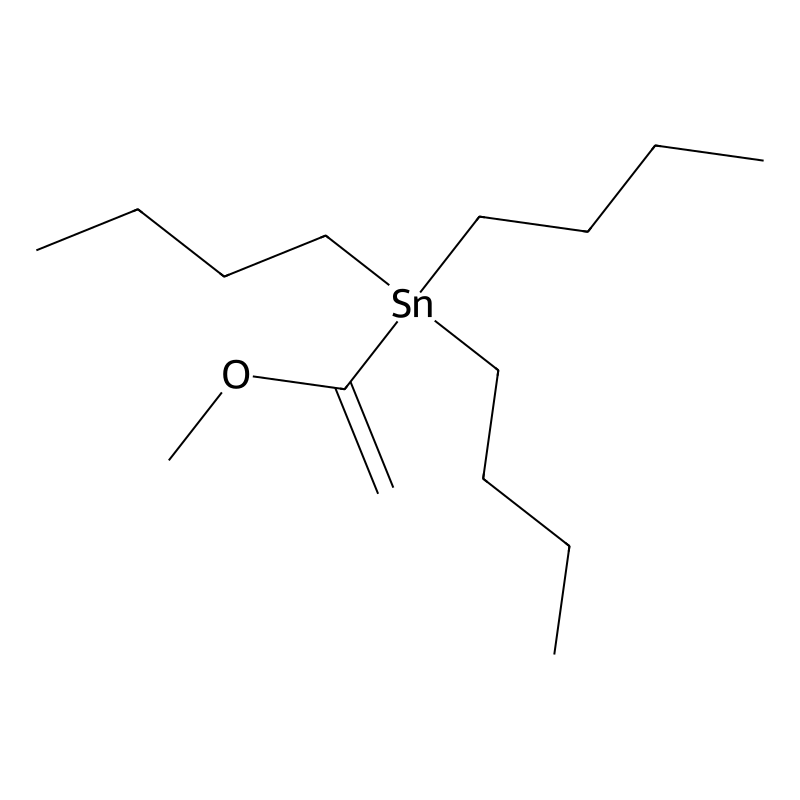

Tributyl(1-methoxyethenyl)stannane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Tributyl(1-methoxyethenyl)stannane possesses a vinyl group (CH=CH2) bonded to a tin (Sn) atom and a methoxy group (OCH3). This combination suggests potential applications as a precursor for organic synthesis. Tin reagents are frequently used in organic chemistry for various transformations, including Stille coupling reactions which involve the creation of carbon-carbon bonds PubChem: Tributyl(1-methoxyethenyl)stannane: . Tributyl(1-methoxyethenyl)stannane could potentially be used as a vinyl stannane reagent in such reactions.

Material Science

Organotin compounds, which contain tin bonded to carbon, have been explored for various material science applications. Tributyl(1-methoxyethenyl)stannane could be of interest for research in this field due to the presence of both the vinyl group and the methoxy group. However, more specific research on its properties and potential applications in materials science is needed.

Tributyl(1-methoxyethenyl)stannane is an organotin compound characterized by the presence of a tributyl group and a methoxyethenyl functional group. Its chemical formula is C₁₅H₃₂OSn, and it features a tin atom bonded to three butyl groups and one methoxyethenyl group. This compound is notable for its unique reactivity profile, which is influenced by the presence of the methoxyethenyl moiety, allowing it to participate in various

- Oxidation: The compound can be oxidized to form stannic derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: It can be reduced using agents like lithium aluminum hydride to yield simpler organotin compounds.

- Substitution: The methoxyethenyl group can be substituted with other functional groups under specific conditions, utilizing reagents such as halogens or acids.

These reactions are significant in organic synthesis, particularly in the formation of carbon-tin bonds.

The synthesis of tributyl(1-methoxyethenyl)stannane typically involves the reaction of methoxyethene with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The process generally includes:

- Mixing methoxyethene with tributyltin chloride.

- Adding sodium hydride as a base.

- Stirring the mixture at room temperature.

- Purifying the product through distillation or chromatography .

This method allows for high yields and purity of the desired compound.

Tributyl(1-methoxyethenyl)stannane has several applications across different fields:

- Organic Synthesis: It serves as a reagent for forming carbon-tin bonds, essential in synthesizing various organic compounds.

- Polymer Production: The compound can be utilized in creating polymers and coatings due to its reactivity .

- Medicinal Chemistry: Ongoing research explores its potential as a therapeutic agent or in drug development .

Studies on tributyl(1-methoxyethenyl)stannane's interactions focus on its ability to form covalent bonds with various substrates. Its mechanism of action involves nucleophilic substitution and radical reactions, depending on the reaction conditions. Further research is necessary to elucidate its interactions with specific biomolecules and potential therapeutic targets.

Several compounds share structural similarities with tributyl(1-methoxyethenyl)stannane:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tributylstannane | Contains three butyl groups | Commonly used in radical reactions |

| Tributyl(1-ethoxyvinyl)stannane | Similar structure but with an ethoxyvinyl group | Different reactivity due to ethoxy group |

| Tributyl(3-methylbut-2-enyloxy)stannane | Contains a different alkene moiety | Unique substitution patterns due to alkene structure |

Tributyl(1-methoxyethenyl)stannane is unique due to its specific methoxyethenyl functional group, which imparts distinct reactivity and properties compared to these similar compounds. Its ability to undergo unique substitution reactions makes it particularly valuable in specialized applications within organic synthesis and materials science .

Tributyl(1-methoxyethenyl)stannane represents a significant organostannane compound with the molecular formula C15H32OSn and molecular weight 347.12 g/mol [1] [2]. This vinyl ether stannane compound serves as a versatile synthetic intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The compound exists as an isomer of tetrakis(1-methoxyvinyl)tin, distinguished by its mono-substituted structure featuring three butyl groups and one 1-methoxyethenyl group attached to the central tin atom [3].

Palladium-Catalyzed Hydrostannation Approaches

Mechanistic Framework

Palladium-catalyzed hydrostannation represents one of the most versatile and widely employed methods for synthesizing vinyl stannanes, including tributyl(1-methoxyethenyl)stannane derivatives [4] [5] [6]. The reaction mechanism operates through oxidative addition of the tin-hydrogen bond to palladium(0) complexes, forming a stannyl palladium hydride intermediate [7]. This intermediate then undergoes coordination with the alkyne substrate, followed by migratory insertion and reductive elimination to regenerate the active catalyst [4].

The typical catalyst system employs tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] as the preferred catalyst, operating at concentrations as low as 0.1 mol% [6]. The reaction proceeds through syn-addition of the tin-hydrogen bond across the carbon-carbon triple bond, providing excellent stereochemical control [5]. Temperature control proves critical, with optimal conditions typically ranging from room temperature to 60°C to prevent catalyst decomposition and minimize side reactions [5] [6].

Substrate Scope and Regioselectivity

Palladium-catalyzed hydrostannation exhibits remarkable substrate tolerance, accommodating various functionalized alkynes [4]. Terminal arylalkynes demonstrate particular susceptibility to this transformation, with regioselectivity controlled by steric and electronic factors [4]. The presence of ortho-substituents on aromatic rings dramatically influences regioselectivity, promoting exclusive formation of α-branched vinylstannanes in accordance with Markovnikov's rule [4].

For alkyne substrates bearing electron-withdrawing groups, the reaction requires careful optimization of ligand systems. Replacement of bipyridine ligands with electron-donating triphenylphosphine (PPh3) improves chemoselectivity and prevents competing homocoupling reactions [8]. The addition of tetraethylammonium iodide (Et4NI) as an additive further enhances reaction efficiency, particularly for electron-poor substrates [8].

Reaction Conditions and Yields

Optimized hydrostannation protocols typically employ 1.0 equivalent of tributyltin hydride with alkyne substrates, eliminating the need for excess tin reagent [6]. This stoichiometric approach reduces the formation of hexabutylditin byproducts, which commonly result from tin hydride dimerization [6]. Reaction yields generally range from 70-95% for terminal alkynes, with aromatic substituents providing higher yields compared to aliphatic substrates [4] [6].

The reaction medium significantly impacts product formation, with tetrahydrofuran (THF) serving as the preferred solvent due to its ability to coordinate and stabilize palladium intermediates [6]. Reactions conducted under inert atmosphere (nitrogen or argon) prevent oxidative degradation of both catalyst and products [6]. Temperature control between 25-60°C optimizes reaction rates while minimizing polymerization of vinyl products [5].

| Substrate Type | Catalyst Loading | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Terminal arylalkynes | 0.1-2.0 mol% | 25-60 | 70-95 | [4] [6] |

| Internal alkynes | 2.0-5.0 mol% | 40-80 | 60-85 | [9] |

| Electron-poor alkynes | 5.0-10.0 mol% | 60-100 | 50-75 | [8] |

Mechanistic Variations

Alternative mechanistic pathways emerge under specific reaction conditions, particularly involving metal hydride activation strategies [10] [11]. Dehydrostannylation processes, where palladium catalysts promote tin-carbon bond cleavage followed by β-hydrogen elimination, provide complementary synthetic routes [10] [11]. These processes typically require higher temperatures (80-120°C) and proceed through different intermediates compared to standard hydrostannation [11].

The choice of phosphine ligands dramatically influences reaction outcomes, with bulky ligands promoting different regioisomeric ratios [4]. Monodentate phosphines generally favor terminal addition products, while bidentate ligands promote internal addition pathways [9]. This ligand dependence provides synthetic chemists with tools to control regioselectivity based on desired product profiles [4] [9].

Sandmeyer-Type Stannylation Reactions

Fundamental Principles

Sandmeyer-type stannylation reactions provide an innovative approach to organotin synthesis by utilizing aromatic amines as readily available starting materials [12] [13]. This methodology represents a significant advancement over traditional organotin synthesis, which typically requires highly nucleophilic organometallic reagents or expensive tin precursors [12]. The reaction proceeds through in situ generation of aryl diazonium salts, followed by substitution with tin nucleophiles [13] [14].

The transformation begins with diazotization of aromatic amines using sodium nitrite and mineral acids at low temperatures (0-5°C) [15] [16]. The resulting diazonium salts undergo immediate treatment with tin reagents, typically trimethyltin chloride or tributyltin compounds, to afford the corresponding aryl stannanes [12] [13]. This one-pot protocol eliminates the need for isolating unstable diazonium intermediates [12].

Reaction Mechanism and Intermediates

The Sandmeyer-type stannylation mechanism proceeds through radical-nucleophilic aromatic substitution (SRN1) [17]. Initial copper-catalyzed decomposition of diazonium salts generates aryl radicals, which subsequently react with tin nucleophiles [12] [13]. The process involves single-electron transfer mechanisms, distinguishing it from classical nucleophilic substitution pathways [17].

Mechanistic studies reveal that tin reagents function as both radical traps and nucleophiles in these transformations [12]. The reaction pathway depends critically on the choice of tin source, with organostannyl anions providing optimal reactivity [13]. Copper catalysts facilitate the initial electron transfer process, generating the requisite aryl radical intermediates [12] [13].

The use of 1,2-dichloroethane (DCE) as solvent proves optimal for these transformations, providing appropriate solvation for both ionic and radical intermediates [12] [13]. Temperature control between 0-25°C maintains diazonium salt stability while promoting efficient tin incorporation [12]. Higher temperatures lead to competing decomposition pathways and reduced yields [13].

Substrate Scope and Functional Group Tolerance

Sandmeyer-type stannylation accommodates diverse aromatic amine substrates, including both electron-rich and electron-poor systems [12] [13]. Aniline derivatives bearing methoxy, methyl, and halogen substituents undergo smooth conversion to the corresponding aryl trimethylstannanes [12]. Electron-withdrawing groups such as nitro, cyano, and carbonyl functionalities require modified reaction conditions but remain compatible with the transformation [13].

Heterocyclic amines, including pyridine and quinoline derivatives, participate in these reactions with appropriate optimization [12]. The reaction tolerates various functional groups, including ethers, esters, and amides, provided they do not interfere with diazonium salt formation [13]. Ortho-substituted anilines may require higher temperatures or extended reaction times due to steric hindrance [12].

| Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Aniline | 85 | 2 | 0-5 | [12] |

| 4-Methoxyaniline | 82 | 2.5 | 0-5 | [12] |

| 4-Chloroaniline | 78 | 3 | 0-10 | [13] |

| 2-Methylaniline | 71 | 4 | 5-10 | [12] |

| 4-Nitroaniline | 65 | 5 | 10-15 | [13] |

Synthetic Applications and Limitations

Sandmeyer-type stannylation provides direct access to aryl stannanes that serve as coupling partners in subsequent cross-coupling reactions [12] [13]. The products readily undergo Stille coupling with aryl halides, providing biaryl products in high yields [12]. This methodology proves particularly valuable for preparing stannanes that are difficult to access through conventional organometallic routes [13].

Limitations include the requirement for primary aromatic amines and the need for careful handling of diazonium salt intermediates [12] [13]. The reaction does not accommodate aliphatic amines or secondary aromatic amines effectively [12]. Additionally, the use of sodium nitrite and strong acids requires appropriate safety precautions due to the potential for nitrous oxide generation [15] [16].

Organotin Coordination Complex Intermediates

Structural Characteristics

Organotin coordination complexes play crucial roles as intermediates in the synthesis of tributyl(1-methoxyethenyl)stannane and related compounds [18] [19] [20]. These complexes typically exhibit coordination numbers ranging from four to six, depending on the ligand environment and electronic requirements of the tin center [21]. The tin(IV) oxidation state predominates in synthetic intermediates, providing stable platforms for subsequent transformations [19] [20].

Spectroscopic characterization reveals distinct coordination geometries, with tetrahedral, trigonal bipyramidal, and octahedral arrangements commonly observed [18] [21]. Nuclear magnetic resonance spectroscopy, particularly 119Sn NMR, provides detailed structural information about tin coordination environments [19]. Chemical shifts in the range of -100 to -200 ppm typically indicate tetrahedral coordination, while values above -50 ppm suggest higher coordination numbers [21].

Ligand Systems and Coordination Behavior

Schiff base ligands demonstrate exceptional utility in stabilizing organotin coordination complexes [19] [20]. These multidentate ligands provide nitrogen and oxygen donor atoms that form stable chelate rings with tin centers [20]. The flexibility of Schiff base frameworks allows accommodation of various tin coordination geometries while maintaining complex stability [19] [20].

Oxygen-nitrogen-sulfur (O,N,S) donor sets prove particularly effective for stabilizing hexacoordinate tin complexes [19]. These ligands combine hard and soft donor characteristics, optimizing bonding interactions with tin centers [19]. The resulting complexes exhibit enhanced thermal stability and resistance to hydrolysis compared to simpler organotin compounds [19].

Coordination complex formation significantly influences the reactivity of tin centers toward electrophilic reagents [22]. Lewis acidic tin centers in these complexes facilitate substrate activation, particularly for reactions involving carbonyl compounds and imines [22]. The coordination environment modulates the electronic properties of tin, providing opportunities for tuning reactivity patterns [22].

Catalytic Applications

Hexacoordinated tin complexes with Schiff base ligands function as effective catalysts for various organic transformations [22]. These complexes activate molecular hydrogen for imine hydrogenation reactions, operating through frustrated Lewis pair (FLP) mechanisms [22]. The coordinated ligands must undergo partial dissociation to generate Lewis acidic sites necessary for substrate binding [22].

Mechanistic studies indicate that ligand dissociation represents the rate-determining step in many catalytic processes [22]. Temperature-dependent NMR studies reveal dynamic ligand exchange processes that correlate with catalytic activity [22]. Higher temperatures promote ligand dissociation, increasing the concentration of catalytically active species [22].

The stereochemical outcome of catalytic reactions depends on the coordination geometry of tin complexes [22]. Octahedral complexes generally provide different selectivity patterns compared to trigonal bipyramidal species [22]. This geometric dependence offers opportunities for developing stereoselective synthetic methodologies [22].

Synthetic Utility and Mechanistic Insights

Organotin coordination complexes serve as valuable precursors for synthesizing various organotin products, including vinyl stannanes [23] [24]. These complexes undergo controlled decomposition or ligand exchange reactions to generate reactive tin species [23]. The coordination environment provides stability during storage while allowing controlled activation under specific reaction conditions [24].

Transition metal-tin bimetallic complexes exhibit enhanced catalytic properties compared to monometallic systems [23]. Tin(II) chloride activation of iridium complexes promotes alkyne cyclotrimerization reactions through cooperative metal interactions [23]. The tin component enhances ligand labilization and substrate activation at the transition metal center [23].

| Complex Type | Coordination Number | Catalytic Application | Reference |

|---|---|---|---|

| Sn(IV)-Schiff base | 6 | Imine hydrogenation | [22] |

| Ir-Sn(II) bimetallic | Variable | Alkyne cyclotrimerization | [23] |

| Sn(IV)-O,N,S ligands | 5-6 | Cross-coupling reactions | [19] |

Surface organometallic chemistry of tin complexes reveals important reactivity patterns relevant to homogeneous catalysis [25]. Tin complexes interact with silica surfaces through hydrogen bonding and chemical grafting processes [25]. These interactions provide insights into catalyst support effects and heterogeneous catalyst design [25]. Temperature-dependent studies show that tin-surface interactions strengthen with increasing temperature, leading to more robust supported catalysts [25].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard